molecular formula C15H15N3O3S B2438366 N-(2-ethoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-52-0

N-(2-ethoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2438366
CAS No.: 443329-52-0
M. Wt: 317.36
InChI Key: MWQVAXFULAVAOU-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic small molecule belonging to the fused thiazolopyrimidine chemical class, which is recognized in scientific literature for its potential as a scaffold in medicinal chemistry and drug discovery. Compounds within this structural family have been identified as key intermediates for the synthesis of novel molecules with pronounced biological properties. Research into analogous structures has indicated that the thiazolopyrimidine core is a privileged structure for probing diverse biological targets. For instance, related derivatives have been investigated for their antimicrobial activities, providing a foundation for the development of new anti-infective agents . Furthermore, recent patent literature highlights that 2-oxo-thiazole derivatives, which share structural similarities with this compound, are being explored as potent and selective adenosine A2A receptor (A2AR) inhibitors . The A2AR is a prominent target in immuno-oncology, as its inhibition can help reverse the immunosuppressive tumor microenvironment and enhance anti-tumor immune responses by T-cells and NK cells . The specific substitution with a 2-ethoxyphenyl carboxamide group at the 6-position of the thiazolopyrimidine core is designed to modulate the compound's electronic properties, lipophilicity, and overall binding affinity towards relevant biological targets. This makes it a valuable chemical tool for researchers investigating new therapeutic pathways in areas such as oncology, immunology, and infectious diseases.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-2-21-12-6-4-3-5-11(12)17-13(19)10-9-16-15-18(14(10)20)7-8-22-15/h3-6,9H,2,7-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQVAXFULAVAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biginelli Reaction-Based Synthesis

The Biginelli reaction, a three-component condensation of aldehydes, β-ketoesters, and thiourea, serves as a foundational method for constructing dihydropyrimidinethione (DHPM) precursors. Ethyl acetoacetate, 2-ethoxyphenylcarboxamide derivatives, and thiourea react under acidic conditions to form 3,4-dihydropyrimidin-2(1H)-thiones, which are critical intermediates. For example:

  • Reagents : Ethyl acetoacetate (2.0 eq), 2-ethoxybenzaldehyde (1.0 eq), thiourea (1.2 eq)
  • Conditions : HCl (catalytic) in ethanol, reflux for 6–8 hours.
  • Yield : 65–70%.

This intermediate undergoes oxidative cyclization to form the thiazolo[3,2-a]pyrimidine core.

One-Pot Functionalization-Annulation

A temperature-controlled one-pot method combines DHPM derivatives with α-halo carbonyl compounds (e.g., bromoacetophenone) to directly assemble the thiazolopyrimidine scaffold. Key steps include:

  • Reagents : DHPM derivative (1.0 eq), bromoacetophenone (1.1 eq), KOH (1.5 eq)
  • Conditions : Ethanol solvent, 20°C under ultrasonic activation, 12-hour reaction.
  • Yield : 75–80%.

Cyclization Strategies

Intramolecular Cyclization of Thioamide Intermediates

2-Phenacylthio-dihydropyrimidine hydrobromides cyclize in polyphosphoric acid (PPA) to yield thiazolopyrimidines. For the target compound:

  • Reagents : 2-(2-Ethoxyphenylcarboxamido)dihydropyrimidine hydrobromide (1.0 eq), PPA (excess)
  • Conditions : 120°C for 2 hours, neutralization with NH₃.
  • Yield : 68–72%.

Microwave-Assisted Cyclization

Microwave irradiation significantly reduces reaction times. A representative protocol involves:

  • Reagents : Ethyl acetoacetate (1.0 eq), 2-ethoxybenzaldehyde (1.0 eq), thiourea (1.2 eq), chloroacetic acid (1.5 eq)
  • Conditions : Acetic anhydride solvent, microwave at 150°C for 20 minutes.
  • Yield : 85–90%.

Comparative Analysis of Synthetic Routes

Method Key Reagents Conditions Yield (%) Source
Biginelli Reaction Aldehyde, β-ketoester, thiourea HCl/EtOH, reflux 65–70
One-Pot Annulation DHPM, bromoacetophenone KOH/EtOH, ultrasonic 75–80
PPA Cyclization Thioamide hydrobromide PPA, 120°C 68–72
Microwave Synthesis Chloroacetic acid, microwave 150°C, 20 min 85–90
Carboxamide Functionalization EDC/HOBt, DMF Room temperature, 24 h 60–65

Optimization Strategies

Solvent and Catalysis

  • Ethanol vs. Acetic Anhydride : Ethanol favors milder conditions but requires longer times (6–8 hours), while acetic anhydride under microwave achieves higher yields in minutes.
  • Ultrasonic Activation : Enhances reaction efficiency by improving mass transfer, reducing side products.

Regioselectivity Control

Cyclization of DHPM derivatives with phenacyl bromides proceeds regioselectively to form 5H-thiazolo[3,2-a]pyrimidines due to steric and electronic factors. NMR data (e.g., C2-H singlet at δ 7.15–7.30 ppm) confirm structure.

Challenges and Limitations

  • Purification Complexity : Multi-step syntheses require chromatography or recrystallization, lowering overall yields.
  • Functional Group Sensitivity : The ethoxyphenyl group may undergo demethylation under strong acidic conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-ethoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition can be studied using molecular docking and dynamic molecular simulations to understand its interactions within the enzyme’s binding site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific ethoxyphenyl substitution, which may confer distinct biological activities and chemical reactivity compared to other thiazolopyrimidine derivatives. Its potential as a tyrosinase inhibitor and its diverse applications in various fields highlight its significance.

Biological Activity

N-(2-ethoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The compound belongs to a class of thiazolo-pyrimidine derivatives, characterized by a thiazole ring fused with a pyrimidine structure. The presence of the ethoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that thiazolo-pyrimidine derivatives exhibit a range of biological activities including:

  • Antitumor Activity : These compounds have shown potential in inhibiting tumor cell proliferation.
  • Antimicrobial Properties : Some derivatives demonstrate significant antibacterial and antifungal activities.
  • Anti-inflammatory Effects : Certain thiazolo-pyrimidines have been noted for their ability to reduce inflammation.

Antitumor Activity

A study evaluating the antitumor properties of various thiazolo-pyrimidines indicated that this compound exhibited notable inhibition against several cancer cell lines. The mechanism appears to be linked to the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.4Apoptosis induction
HeLa (Cervical Cancer)10.2Cell cycle arrest at G1 phase
A549 (Lung Cancer)12.0Inhibition of proliferation

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various bacterial strains. The results demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Anti-inflammatory Effects

In vitro studies on inflammatory markers showed that the compound reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

  • Case Study on Antitumor Activity :
    A recent investigation into the effects of this compound on MCF-7 cells revealed a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.
  • Case Study on Antimicrobial Efficacy :
    In a clinical setting, the compound was tested against multidrug-resistant strains of Staphylococcus aureus. The results indicated that it could serve as a potential therapeutic agent for treating resistant infections.

Q & A

Q. What synthetic routes are optimal for preparing N-(2-ethoxyphenyl)-5-oxo-thiazolo[3,2-a]pyrimidine-6-carboxamide?

  • Methodological Answer : The compound can be synthesized via condensation of 2-ethoxyaniline with thiazolopyrimidine-6-carboxylic acid derivatives under reflux conditions. Acetic acid or toluene are preferred solvents, with reaction temperatures typically maintained at 80–100°C. Catalysts like sodium acetate may enhance yield (up to 78% reported in analogous syntheses) by promoting cyclization and reducing side reactions . Key Parameters :
StepReagents/ConditionsYield
CyclizationAcetic acid, reflux, 8–10 h75–80%
PurificationRecrystallization (ethyl acetate/ethanol)≥95% purity

Q. How can the molecular conformation and stability of this compound be validated experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry, as demonstrated in studies of similar thiazolo-pyrimidines. For example, bond lengths (C–S: 1.75–1.82 Å) and angles (C–N–C: 116–122°) align with DFT-optimized structures . Complementary techniques include:
  • IR Spectroscopy : Detects carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and NH bends at ~3300 cm⁻¹ .
  • NMR : Distinct signals for ethoxyphenyl protons (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and thiazole protons (δ 6.8–7.5 ppm) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for thiazolo-pyrimidine derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variations in kinase inhibition) often stem from differences in substituent positioning or purity. To address this:
  • Structure-Activity Relationship (SAR) Studies : Systematically modify the ethoxyphenyl or thiazole moieties and assay against target proteins.
  • Purity Validation : Use HPLC (≥98% purity) and LC-MS to exclude confounding impurities .
  • Computational Docking : Compare binding poses in molecular dynamics simulations (e.g., AutoDock Vina) to identify critical interactions, such as hydrogen bonds with kinase active sites .

Q. How can reaction mechanisms for electrophilic substitution on the thiazolo-pyrimidine core be elucidated?

  • Methodological Answer : Mechanistic studies require isotopic labeling (e.g., ¹³C or ¹⁵N) and kinetic analysis. For example:
  • Electrophilic Aromatic Substitution : Monitor nitration (HNO₃/H₂SO₄) at the 4-position of the ethoxyphenyl group via ¹H NMR .
  • DFT Calculations : Map electron density surfaces (e.g., using Gaussian 16) to predict reactive sites. Studies show the thiazole sulfur and pyrimidine carbonyl are nucleophilic hotspots .

Q. What advanced techniques characterize intermolecular interactions in crystalline forms of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction reveals packing motifs (e.g., π-π stacking between phenyl rings) and hydrogen-bond networks. For example:
  • Intermolecular H-bonds : O=C···H–N (2.8–3.2 Å) stabilize crystal lattices .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >250°C) .

Data-Driven Research Design

Q. How to design assays for evaluating this compound’s selectivity across biological targets?

  • Methodological Answer : Use panel-based screening:
  • Kinase Profiling : Test against a panel of 50+ kinases (e.g., EGFR, CDK2) at 10 µM to identify off-target effects.
  • Cellular Toxicity : Compare IC₅₀ values in normal vs. cancer cell lines (e.g., HEK293 vs. HeLa) using MTT assays .
    Example Data :
TargetIC₅₀ (µM)Selectivity Index
EGFR0.4512.3 (vs. CDK2)
VEGFR21.25.8 (vs. FGFR1)

Conflict Resolution in Experimental Data

Q. Why do DFT-calculated bond angles deviate from crystallographic data in some studies?

  • Methodological Answer : Discrepancies arise from solvent effects or crystal packing forces absent in gas-phase DFT models. To mitigate:
  • Solvent-Inclusive DFT : Use polarizable continuum models (PCM) for aqueous or DMSO environments.
  • Compare Multiple Derivatives : Analyze geometric trends across analogs (e.g., ethoxyphenyl vs. nitro-substituted derivatives) .

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